4-(Methylamino)pyridine-3-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(Methylamino)pyridine-3-carbonitrile” can be analyzed using 1H NMR spectroscopy. The 1H NMR (CDCl3) spectrum shows peaks at 2.98 (3H, d, J=5.1 Hz), 5.20 (1H, br s), 6.53 (1H, d, J=6.13 Hz), 8.35 (1H, d, J=6.13 Hz), 8.43 (1H, s).Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been studied for their potential to suppress immune-induced nitric oxide (NO) production .Safety and Hazards
“4-(Methylamino)pyridine-3-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “4-(Methylamino)pyridine-3-carbonitrile” are not detailed in the search results, similar pyridopyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . These compounds have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Properties
CAS No. |
1030382-32-1 |
---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-9-7-2-3-10-5-6(7)4-8/h2-3,5H,1H3,(H,9,10) |
InChI Key |
WWGUQXHFYLMRSD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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